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molecular formula C7H10BrN3 B8643989 2-Amino-5-bromo-3-(methylaminomethyl)pyridine

2-Amino-5-bromo-3-(methylaminomethyl)pyridine

Cat. No. B8643989
M. Wt: 216.08 g/mol
InChI Key: IKLSDWFFHOYYII-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

A solution of the 2-amino-3-(bromomethyl)-5-bromopyridine hydrobromide salt (prepared above) in 40% aqueous methylamine (50 mL) and THF (50 mL) was stirred at RT overnight in a pressure bottle. The reaction solution was concentrated and extracted with EtOAc (2×100 mL). The combined organic phases were washed with H2O, dried over Na2SO4 and concentrated. Purification on silica gel afforded the title compound (4.25 g, 80%) as a yellow oil: MS (ES) m/e 217 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[C:8]([CH2:9]Br)=[CH:7][C:6]([Br:11])=[CH:5][N:4]=1.[CH3:12][NH2:13]>C1COCC1>[NH2:2][C:3]1[C:8]([CH2:9][NH:13][CH3:12])=[CH:7][C:6]([Br:11])=[CH:5][N:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC1=NC=C(C=C1CBr)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1CNC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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